Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate
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Overview
Description
Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and a propyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling pathways.
Disrupting Cellular Membranes: Altering the integrity of cellular membranes, leading to cell death in microbial organisms.
Comparison with Similar Compounds
Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Ciprofloxacin: An antibiotic that also contains a quinoline structure.
Quinine: A natural compound used to treat malaria, which shares the quinoline backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H31N3O3 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C26H31N3O3/c1-3-15-32-26(31)21-9-10-24-22(16-21)25(30)23(19(2)27-24)18-29-13-11-28(12-14-29)17-20-7-5-4-6-8-20/h4-10,16H,3,11-15,17-18H2,1-2H3,(H,27,30) |
InChI Key |
QOAGOBNZFFMORK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC=CC=C4)C |
Isomeric SMILES |
CCCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CN3CCN(CC3)CC4=CC=CC=C4)O |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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